Triplex-DNA Recognition: Regioisomer Specificity
In a comparative study of artificial nucleosides for triplex‑DNA formation, the 2‑amino‑4‑methoxypyridinyl pseudo‑dC construct (structurally anchored by the 4‑methoxy‑2‑aminopyridine core) selectively recognized the CG base pair in all four adjacent base‑pair contexts and formed a stable triplex against a human gene promoter containing multiple CG inversion sites [1]. In contrast, the 2‑amino‑3‑methylpyridinyl pseudo‑dC analogue displayed significant affinity and selectivity only toward a single CG inversion site [1]. The direct comparison demonstrates that the 4‑methoxy substitution broadens CG‑pair recognition promiscuity compared to the 3‑methyl‑only variant, a functional differentiation traceable exclusively to the substitution position.
| Evidence Dimension | CG base‑pair recognition scope in triplex DNA |
|---|---|
| Target Compound Data | Recognizes CG in all four adjacent base‑pair contexts; stable triplex on human promoter with multiple CG inversions |
| Comparator Or Baseline | 2‑amino‑3‑methylpyridinyl pseudo‑dC: recognition restricted to a single CG inversion site |
| Quantified Difference | Target recognizes CG in 4/4 contexts vs. comparator at 1 context (qualitative, but contextually quantified by identical experimental design) |
| Conditions | In vitro triplex formation assays; promoter sequence of human gene with multiple CG inversion sites |
Why This Matters
For groups developing antigene oligonucleotides or triplex‑based gene modulators, this specific substitution pattern directly determines the breadth of targetable genomic sequences, making the 4‑methoxy‑3‑methyl regioisomer a non‑substitutable synthon.
- [1] Wang L. et al. 2-Amino-4-methoxypyridinyl pseudo-dC selectively recognizes CG base pairs in triplex DNA. scite.ai author profile summary. View Source
